5-Ethylidene-2-norbornene, (Z)-

Description

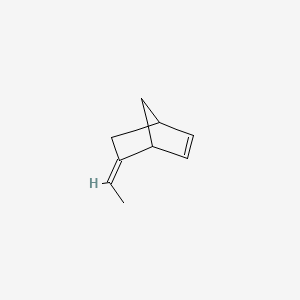

5-Ethylidene-2-norbornene (ENB, Z-isomer) is a bicyclic diene monomer widely used in the synthesis of ethylene-propylene-diene monomer (EPDM) elastomers. Its structure features a norbornene backbone with an ethylidene substituent at the 5-position, providing a strained double bond that enhances reactivity in copolymerization . ENB’s incorporation into terpolymers improves elasticity, thermal stability, and resistance to oxidation, making it critical in automotive, construction, and industrial applications .

Properties

IUPAC Name |

(5Z)-5-ethylidenebicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7,9H,5-6H2,1H3/b8-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOWICOBYCXEKR-WAPJZHGLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC2CC1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CC2CC1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ETHYLIDENE NORBORNENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 5-ETHYLIDENE-2-NORBORNENE (stabilized) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0473 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylidene norbornene is a colorless liquid with an odor of turpentine. Floats on water., Liquid, Colorless to white liquid with a turpentine-like odor; [NIOSH], WHITE-TO-COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to white liquid with a turpentine-like odor. | |

| Record name | ETHYLIDENE NORBORNENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethylidene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylidene norbornene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/490 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-ETHYLIDENE-2-NORBORNENE (stabilized) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0473 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLIDENE NORBORNENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/290 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylidene norbornene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0279.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

297.7 °F at 760 mmHg (USCG, 1999), 67 °C @ 50 MM HG, 148 °C, 298 °F | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188 | |

| Record name | ETHYLIDENE NORBORNENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188 | |

| Record name | 5-ETHYLIDENE-2-NORBORNENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188 | |

| Record name | 5-ETHYLIDENE-2-NORBORNENE (stabilized) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0473 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188 | |

| Record name | ETHYLIDENE NORBORNENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/290 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188 | |

| Record name | Ethylidene norbornene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0279.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

79 °F (NTP, 1992), 38 °C, 38.33 °C, open cup, 38 °C o.c., 79 °F, (oc) 101 °F | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values and Biological Exposure Indices. 6th ed. Volumes I, II, III. Cincinnati, OH: ACGIH, 1991., p. 635 | |

| Record name | ETHYLIDENE NORBORNENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values and Biological Exposure Indices. 6th ed. Volumes I, II, III. Cincinnati, OH: ACGIH, 1991., p. 635 | |

| Record name | Ethylidene norbornene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/490 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values and Biological Exposure Indices. 6th ed. Volumes I, II, III. Cincinnati, OH: ACGIH, 1991., p. 635 | |

| Record name | 5-ETHYLIDENE-2-NORBORNENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values and Biological Exposure Indices. 6th ed. Volumes I, II, III. Cincinnati, OH: ACGIH, 1991., p. 635 | |

| Record name | 5-ETHYLIDENE-2-NORBORNENE (stabilized) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0473 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values and Biological Exposure Indices. 6th ed. Volumes I, II, III. Cincinnati, OH: ACGIH, 1991., p. 635 | |

| Record name | ETHYLIDENE NORBORNENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/290 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values and Biological Exposure Indices. 6th ed. Volumes I, II, III. Cincinnati, OH: ACGIH, 1991., p. 635 | |

| Record name | Ethylidene norbornene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0279.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water: none | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ETHYLIDENE NORBORNENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 5-ETHYLIDENE-2-NORBORNENE (stabilized) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0473 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.896 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8958 @ 20 °C, Relative density (water = 1): 0.9, 0.90 | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188 | |

| Record name | ETHYLIDENE NORBORNENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188 | |

| Record name | 5-ETHYLIDENE-2-NORBORNENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188 | |

| Record name | 5-ETHYLIDENE-2-NORBORNENE (stabilized) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0473 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188 | |

| Record name | ETHYLIDENE NORBORNENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/290 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188 | |

| Record name | Ethylidene norbornene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0279.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.1 | |

| Record name | 5-ETHYLIDENE-2-NORBORNENE (stabilized) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0473 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

11.89 mmHg (USCG, 1999), 4.2 [mmHg], 4.2 MM HG @ 20 °C, Vapor pressure, Pa at 20 °C: 560, 4 mmHg | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188 | |

| Record name | ETHYLIDENE NORBORNENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188 | |

| Record name | Ethylidene norbornene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/490 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188 | |

| Record name | 5-ETHYLIDENE-2-NORBORNENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188 | |

| Record name | 5-ETHYLIDENE-2-NORBORNENE (stabilized) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0473 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188 | |

| Record name | ETHYLIDENE NORBORNENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/290 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values, 4th ed., 1980. Cincinnati, Ohio: American Conference of Governmmental Industrial Hygienists, Inc., 1980., p. 188 | |

| Record name | Ethylidene norbornene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0279.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

16219-75-3, 28304-66-7, 28304-67-8 | |

| Record name | ETHYLIDENE NORBORNENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Ethylidene-2-norbornene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028304667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethylidene-2-norbornene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028304678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethylidene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-ethylidene-8,9,10-trinorborn-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYLIDENE-2-NORBORNENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85015B2V0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-ETHYLIDENE-2-NORBORNENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-ETHYLIDENE-2-NORBORNENE (stabilized) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0473 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLIDENE NORBORNENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/290 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Norbornene, 5-ethylidene- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RB903210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-112 °F (USCG, 1999), FP: -80 °C, -80 °C, -112 °F | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Manual Two. Washington, DC: U.S. Government Printing Office, Oct., 1978. | |

| Record name | ETHYLIDENE NORBORNENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Manual Two. Washington, DC: U.S. Government Printing Office, Oct., 1978. | |

| Record name | 5-ETHYLIDENE-2-NORBORNENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Manual Two. Washington, DC: U.S. Government Printing Office, Oct., 1978. | |

| Record name | 5-ETHYLIDENE-2-NORBORNENE (stabilized) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0473 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Manual Two. Washington, DC: U.S. Government Printing Office, Oct., 1978. | |

| Record name | ETHYLIDENE NORBORNENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/290 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Manual Two. Washington, DC: U.S. Government Printing Office, Oct., 1978. | |

| Record name | Ethylidene norbornene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0279.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethylidene-2-norbornene is synthesized through the Diels-Alder reaction between butadiene and cyclopentadiene . This reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently.

Industrial Production Methods

In industrial settings, 5-ethylidene-2-norbornene is produced in large quantities for use in the manufacture of EPDM rubber. The process involves the same Diels-Alder reaction but is optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethylidene-2-norbornene undergoes various chemical reactions, including:

Polymerization: It can be polymerized using cationic palladium and nickel catalysts to form oligomers and polymers with highly controllable molecular weights.

Addition Reactions: The compound can participate in addition polymerization using endocyclic double bonds.

Oxidation and Reduction: While specific oxidation and reduction reactions are less commonly reported, the compound’s structure suggests it could undergo such reactions under appropriate conditions.

Common Reagents and Conditions

Catalysts: Palladium and nickel-based catalysts are commonly used for polymerization reactions.

Solvents: Dichloromethane is often used as a solvent in these reactions.

Temperature: Reactions typically occur at ambient temperature, although specific conditions may vary depending on the desired outcome.

Major Products

Scientific Research Applications

Ethylene-Propylene-Diene Terpolymer (EPDM)

One of the primary applications of ENB is in the production of EPDM rubber, where it serves as a diene component. This terpolymer is valued for its excellent weather resistance, elasticity, and heat stability. The incorporation of ENB enhances the crosslinking density and overall performance of the rubber .

| Property | EPDM with ENB | EPDM without ENB |

|---|---|---|

| Tensile Strength | Higher | Moderate |

| Elongation at Break | Improved | Standard |

| Weather Resistance | Excellent | Good |

Oligomerization and Polymerization

Recent studies have shown that ENB can undergo oligomerization and polymerization using nickel- and palladium-based catalysts. This process allows for the creation of materials with controllable molecular weights, ranging from dimers to high molecular weight polymers exceeding 100,000 Da . The versatility in processing conditions enables tailored properties for specific applications.

Coatings and Adhesives

ENB is utilized in formulating coatings and adhesives due to its reactive double bond, which can participate in crosslinking reactions. This results in durable films that exhibit enhanced adhesion properties and resistance to environmental degradation .

Chemical Intermediate

As a chemical intermediate, ENB plays a role in synthesizing other valuable compounds. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and functional group modifications, making it a versatile building block in organic synthesis .

Case Study 1: EPDM Production

A study analyzed the effects of varying ENB content on the mechanical properties of EPDM rubber. The results indicated that increasing ENB levels significantly improved tensile strength and elongation at break, confirming its critical role as a diene monomer .

Case Study 2: Emission Measurement Methodology

Research developed a method for measuring ENB concentrations in industrial emissions, focusing on optimizing sampling conditions to ensure accurate quantification. The method demonstrated high recovery rates (88-95%) and was validated against established gas chromatography techniques, highlighting its importance in monitoring industrial processes involving ENB .

Mechanism of Action

The mechanism of action of 5-ethylidene-2-norbornene primarily involves its ability to undergo polymerization reactions. The compound’s double bonds allow it to form long polymer chains when exposed to suitable catalysts and conditions . The molecular targets and pathways involved in these reactions include the interaction of the compound’s double bonds with the active sites of the catalysts, leading to the formation of polymeric structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dicyclopentadiene (DCPD)

- Structure : DCPD contains two cyclopentene rings fused via a bridging double bond. Unlike ENB’s ethylidene group, DCPD lacks alkyl substituents, reducing steric hindrance.

- Polymerization : DCPD polymerizes via ring-opening metathesis polymerization (ROMP) but is less reactive in coordination copolymerization with ethylene/propylene. ENB exhibits higher incorporation rates in EPDM due to its electron-deficient double bond .

- Polymer Properties : EPDM with DCPD shows lower thermal stability (degradation onset ~250°C) compared to ENB-based EPDM (>300°C) .

5-Vinyl-2-Norbornene (VNB)

- Structure : VNB replaces ENB’s ethylidene group with a vinyl substituent, altering electronic and steric properties.

- Reactivity : VNB’s vinyl group is less polarized, resulting in slower terpolymerization kinetics. Studies show ENB achieves 8.1–12 wt% incorporation in EPDM, whereas VNB incorporation rarely exceeds 5 wt% under similar catalytic conditions .

- Applications : VNB-based EPDM has lower crosslinking efficiency, limiting its use in high-temperature sealing applications .

Norbornene (NB)

- Structure : NB lacks the ethylidene substituent, reducing steric strain and electronic activation.

- Copolymerization: NB is primarily used in ethylene-norbornene copolymers (COC) for optical applications. ENB’s diene functionality enables sulfur vulcanization, critical for elastomer networks .

- Thermal Properties : ENB-based EPDM exhibits a glass transition temperature (Tg) of −60°C to −50°C, while NB-based COC has a Tg > 70°C, reflecting rigid backbone differences .

Comparative Data Tables

Table 1: Structural and Reactivity Comparison

Table 2: Polymer Properties

| Property | ENB-based EPDM | DCPD-based EPDM | VNB-based EPDM |

|---|---|---|---|

| Tg (°C) | −60 to −50 | −55 to −45 | −50 to −40 |

| Thermal Degradation Onset | >300°C | ~250°C | ~270°C |

| Mooney Viscosity (ML 1+4) | 45–55 | 30–40 | 35–45 |

Mechanistic and Catalytic Insights

- Catalyst Compatibility : ENB’s reactivity is enhanced with vanadium and metallocene catalysts. For example, vanadium-based systems achieve terpolymers with ultra-high molecular weights (>500,000 g/mol) and ENB content up to 12 wt% . DCPD and VNB show lower efficiency due to competing side reactions .

- Crosslinking : ENB’s diene structure enables efficient sulfur vulcanization, creating a dense network. DCPD’s conjugated diene system leads to slower crosslinking kinetics .

Industrial and Environmental Considerations

- Waste must be treated by specialized facilities, unlike less toxic norbornene derivatives .

- Recycling : ENB-based EPDM is challenging to recycle chemically due to crosslinking, whereas NB-based COC can be depolymerized via ROMP .

Biological Activity

5-Ethylidene-2-norbornene, (Z)- (ENB) is a chemical compound with the formula CH. It is primarily known for its applications in polymer chemistry and as a reactive monomer in the production of various copolymers. This article focuses on the biological activity of ENB, examining its toxicity, potential health effects, and relevant research findings.

- Molecular Weight : 120.19 g/mol

- Structure : The compound features a norbornene structure with an ethylidene group, which contributes to its reactivity.

- Physical State : ENB is a colorless liquid with a turpentine-like odor and low water solubility (approximately 80 mg/L) .

Toxicity Profile

ENB exhibits relatively low acute toxicity across various species. Key findings include:

- Oral Toxicity :

- LD50 values range from 2276 to 5071 mg/kg.

- Dermal Toxicity :

- LD50 > 7168 mg/kg indicates low dermal toxicity.

- Inhalation Toxicity :

Irritation Potential

ENB is classified as a mild irritant to skin and slightly irritating to the eyes in animal studies. However, there are no significant data on skin sensitization .

Repeated Dose Toxicity

In repeated dose studies, ENB has shown effects on the kidney and thyroid in rats:

- NOAEL (No Observed Adverse Effect Level) :

Mutagenicity and Reproductive Toxicity

ENB has been tested for mutagenicity and reproductive toxicity:

- Mutagenicity :

- ENB was not found to be mutagenic in bacterial or mammalian cell assays.

- Reproductive Toxicity :

Study on Polymerization

Research has demonstrated that ENB can undergo oligomerization and polymerization using nickel and palladium catalysts. This process is significant for creating materials with controlled molecular weights, which can have implications in material science and engineering .

Environmental Impact Studies

Studies focusing on the environmental impact of ENB have indicated that while it is absorbed through various exposure routes, its overall ecological risk appears to be low due to its relatively low toxicity levels .

Summary of Findings

The following table summarizes key biological activity findings related to ENB:

| Parameter | Value | Notes |

|---|---|---|

| Oral LD50 | 2276 - 5071 mg/kg | Low acute toxicity |

| Dermal LD50 | >7168 mg/kg | Low dermal toxicity |

| Inhalation LC50 | 13.3 - 14.8 mg/L | Mild respiratory irritant |

| Oral NOAEL | 20 mg/kg/day | Based on reduced body weight |

| Inhalation NOAEL | 5 ppm | Thyroid effects observed |

| Mutagenicity | Negative | Not mutagenic in vitro |

| Reproductive NOAEL | 20 mg/kg/day | No significant malformations noted |

Q & A

Q. What are the critical safety considerations when handling 5-Ethylidene-2-Norbornene (ENB) in laboratory settings?

ENB poses acute toxicity risks via oral, dermal, and inhalation routes (Category 4) and may cause skin/eye irritation (Category 2/2A). Key precautions include:

- Using PPE (gloves, goggles, lab coats) and working in a fume hood to minimize inhalation exposure .

- Immediate decontamination procedures for spills: isolate the area, use absorbent materials, and dispose of waste via certified hazardous waste handlers .

- Storage in airtight containers away from ignition sources due to its flammability (Flash Point: 538.3°C) .

Q. How is ENB typically synthesized and purified for laboratory use?

ENB is synthesized via Diels-Alder reactions, often using dicyclopentadiene and butadiene as precursors . Purification involves:

- Distillation under reduced pressure to isolate ENB (purity >99%) from byproducts like 4-vinylcyclohexene and oligomers .

- Chromatographic separation (e.g., column chromatography) for isomer-specific applications, as ENB’s stereochemistry impacts reactivity in polymerizations .

Q. What analytical methods are recommended for quantifying ENB in terpolymers?

- Pyrolysis-GC/MS : Effective for detecting ENB content in ethylene-propylene-diene terpolymers (EPDM) by analyzing decomposition products .

- NMR Spectroscopy : Distinguishes ENB’s exo/endo isomers and monitors incorporation ratios in polymer backbones .

- DSC/WAXS : Used to correlate ENB content with thermal properties (e.g., glass transition temperature) and crystallinity .

Advanced Research Questions

Q. How does ENB’s incorporation ratio influence the microstructure and properties of EPDM terpolymers?

ENB acts as a diene monomer, introducing crosslinking sites. Key findings include:

- At >11.5 mol% ENB, terpolymers exhibit suppressed crystallinity (no melting endotherm) and a glass transition temperature (Tg) near −7°C .

- Composition drift during semi-batch polymerization leads to heterogeneous chain structures, broadening the chemical composition distribution (CCD) .

- Optimal ENB feed ratios (10–15 mol%) balance elastomeric properties and processability, avoiding excessive crosslinking .

Q. What experimental strategies mitigate composition drift in ENB-containing terpolymerizations?

- Controlled Feed Rates : Gradual comonomer addition (e.g., semi-batch reactors) maintains stable ethylene/propylene/ENB ratios, reducing CCD variability .

- Catalyst Optimization : Metallocene catalysts (e.g., rac-Et(Ind)₂ZrCl₂) improve comonomer incorporation efficiency, minimizing ENB depletion during polymerization .

- Real-Time Monitoring : In-line FTIR or Raman spectroscopy tracks monomer consumption, enabling dynamic adjustments to feed rates .

Q. How can discrepancies in reported ENB vapor pressure data be resolved?

ENB’s vapor pressure (0.0030 mmHg at 25°C) may vary due to isomerization or impurities. Methodological recommendations include:

- Using static or dynamic gas-saturation techniques with GC/MS validation to ensure accuracy .

- Reporting temperature calibration and purity levels (≥99%) to standardize comparative studies .

Q. What thermodynamic models are suitable for predicting ENB’s phase behavior in solvent systems?

- UNIFAC/UNIQUAC Models : Predict activity coefficients in mixed solvents (e.g., hexane/THF), aiding in solubility parameter calculations for reaction design .

- Henry’s Law Constants : Estimate ENB’s partitioning in biphasic systems, critical for emulsion polymerization or extraction processes .

Methodological Challenges

Q. How can researchers optimize ENB’s stereochemical purity for controlled polymerizations?

- Chiral Chromatography : Resolves (Z)- and (E)-isomers, which exhibit distinct reactivity in ring-opening metathesis polymerizations (ROMP) .

- Stabilization Additives : Inhibitors like BHT (butylated hydroxytoluene) prevent isomerization during storage .

Q. What techniques address data contradictions in ENB’s toxicological profiles?

- In Silico Modeling : QSAR (Quantitative Structure-Activity Relationship) predicts acute toxicity thresholds, complementing limited empirical data .

- Dose-Response Studies : Use in vitro assays (e.g., Ames test) to validate reproductive toxicity claims, as existing data primarily cite "Human Data" without mechanistic details .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.